Indoramin D5

Description

Contextualizing Stable Isotope-Labeled Analogs in Drug Development

In the landscape of drug development, stable isotope-labeled analogs of pharmaceutical compounds play a pivotal role. These are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.com This isotopic substitution results in a compound that is chemically identical to the parent drug but has a slightly greater molecular weight. youtube.com This mass difference allows it to be distinguished from the unlabeled drug using mass spectrometry, a powerful analytical technique. youtube.comnih.gov

The use of stable isotope-labeled compounds is particularly valuable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. metsol.comnih.gov By administering a labeled version of a drug, researchers can accurately track its fate and quantify its concentration in various biological matrices like blood, plasma, and urine. metsol.comnih.gov This approach is crucial for understanding a drug's behavior and for ensuring its safety and efficacy. nih.gov

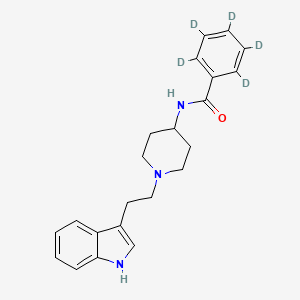

Definition and Primary Role of Indoramin (B1671937) D5 as a Deuterated Internal Standard

Indoramin D5 is a specific type of stable isotope-labeled analog where five hydrogen atoms in the Indoramin molecule have been replaced with deuterium atoms. veeprho.commedchemexpress.com Indoramin itself is a piperidine (B6355638) antiadrenergic agent that acts as a selective alpha-1 adrenergic receptor antagonist, leading to vasodilation and a reduction in blood pressure. patsnap.comnih.govpatsnap.com

The principal function of this compound is to serve as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govveeprho.com An internal standard is a compound with physicochemical properties very similar to the analyte (the substance being measured, in this case, Indoramin) that is added in a known amount to every sample. sigmaaldrich.com Because this compound is chemically identical to Indoramin, it behaves similarly during sample preparation, extraction, and analysis. sigmaaldrich.com However, due to its higher mass, it can be separately detected by the mass spectrometer. youtube.com

Significance in Enhancing Quantitative Analytical Accuracy in Biological Matrices

The use of this compound as an internal standard is critical for correcting variations that can occur during the analytical process, thereby improving the accuracy of quantitative results. nih.gov Biological matrices such as plasma are complex and can vary significantly between individuals. nih.govnih.gov This variability can lead to differences in how the drug is extracted from the sample and can cause matrix effects, where other components in the sample interfere with the ionization of the analyte in the mass spectrometer. nih.gov

By adding a known quantity of this compound to each sample, any loss of the analyte during sample preparation or any signal suppression or enhancement due to matrix effects will be mirrored by the internal standard. nih.govsigmaaldrich.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification. researchgate.net This ratiometric measurement effectively cancels out the variability, leading to more precise and reliable data. nih.gov This enhanced accuracy is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research, ensuring that the data generated is robust and can be confidently used to make critical decisions in drug development. nih.govveeprho.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |

InChI |

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)/i1D,2D,3D,6D,7D |

InChI Key |

JXZZEXZZKAWDSP-FSTBWYLISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=CC=CC=C43)[2H])[2H] |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Strategies and Molecular Characterization of Indoramin D5

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds is pivotal for various scientific applications, from mechanistic studies to improving a drug's metabolic profile. nih.govrsc.orgnih.gov For Indoramin (B1671937) D5, the specific goal is to introduce five deuterium atoms onto the benzoyl moiety of the molecule.

A common strategy for synthesizing Indoramin involves the reaction of tryptamine (B22526) derivatives with a 4-benzamidopiperidine precursor. wikipedia.orgnih.gov To produce the D5 variant, the synthesis would be adapted to use a deuterated starting material. The logical precursor for introducing the D5-phenyl group is deuterated benzoic acid (benzoic acid-d5) or a reactive derivative like benzoyl-d5 chloride.

The general synthetic approach can be outlined as follows:

Preparation of the Deuterated Reagent : Benzene-d6 is converted into benzoic acid-d5 through a process like Friedel-Crafts acylation followed by oxidation, or via lithiation followed by carboxylation. This benzoic acid-d5 is then converted to a more reactive form, such as an acid chloride (benzoyl-d5 chloride).

Amide Formation : The deuterated benzoyl-d5 chloride is reacted with 4-aminopiperidine (B84694) to form N-(piperidin-4-yl)benzamide-d5.

Alkylation : The resulting deuterated intermediate is then alkylated with a suitable tryptamine derivative, such as 3-(2-bromoethyl)-1H-indole, to yield the final product, Indoramin D5. wikipedia.orgsynzeal.com

This method ensures the selective placement of the five deuterium atoms on the phenyl ring, which is crucial for its intended use as an internal standard.

Structural Isotopic Elucidation and Positional Isomerism of Deuteration

Confirming the precise location and number of deuterium atoms is essential. This verification process relies on advanced spectroscopic techniques to prevent any ambiguity regarding positional isomerism, where deuterium atoms might be incorporated at unintended sites. researchgate.net

The systematic IUPAC name for this compound is N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide-d5. pharmaffiliates.com The designation "(phenyl-d5)" specifies that the five deuterium atoms are located on the terminal phenyl ring derived from the benzamide (B126) portion of the molecule. axios-research.comcymitquimica.com

The molecular formula for this compound is C₂₂H₂₀N₃OD₅. axios-research.comchemscene.com This contrasts with the unlabeled Indoramin, which has the formula C₂₂H₂₅N₃O. chemsrc.com The substitution of five hydrogen atoms with five deuterium atoms is accurately reflected in the formula.

The molecular weight of this compound is approximately 352.49 g/mol . axios-research.comcymitquimica.com This is higher than the molecular weight of unlabeled Indoramin (347.46 g/mol ) due to the greater mass of deuterium compared to protium (B1232500) (standard hydrogen). axios-research.comchemsrc.com

The Chemical Abstracts Service (CAS) has assigned specific registry numbers to differentiate the deuterated and unlabeled forms. The CAS number for this compound is 57165-41-0. chemscene.comallgenbio.comglpbio.comadooq.com The unlabeled parent compound, Indoramin, is identified by CAS number 26844-12-2. axios-research.comcymitquimica.comchemsrc.com

Compound Identification Data

| Property | This compound | Indoramin (Unlabeled) |

|---|---|---|

| Systematic Name | N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide-D5 (phenyl-d5) | N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide |

| Molecular Formula | C₂₂H₂₀N₃OD₅ axios-research.comchemscene.com | C₂₂H₂₅N₃O chemsrc.com |

| Molecular Weight | 352.49 g/mol axios-research.comcymitquimica.com | 347.46 g/mol axios-research.comchemsrc.com |

| CAS Registry Number | 57165-41-0 chemscene.comglpbio.comadooq.com | 26844-12-2 axios-research.comcymitquimica.comchemsrc.com |

Characterization of Deuterium Enrichment and Isotopic Purity

The utility of a deuterated standard is directly dependent on its isotopic purity. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to characterize deuterium enrichment and confirm structural integrity. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This is a powerful tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio of the molecular ions, HRMS can distinguish between the desired D5 isotopologue and any lesser-deuterated (D0 to D4) or natural abundance isotopologues. researchgate.net The relative abundance of these ions allows for a quantitative calculation of the isotopic enrichment, which for high-quality standards is often above 98 atom % D. cymitquimica.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. core.ac.uk While ¹H NMR is used to identify the locations of remaining protons, ²H (Deuterium) NMR can be used to directly observe the deuterated positions. In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl ring protons would be significantly diminished or absent, confirming the successful and specific incorporation of deuterium at these sites and ruling out significant positional isomerism. rsc.orgcore.ac.uk

The combination of these methods provides a comprehensive characterization, ensuring that the this compound meets the high purity standards required for its use in quantitative analytical assays. rsc.orgnih.gov

Role in Reference Standard Preparation and Traceability

This compound is instrumental in the development and validation of analytical methods, particularly those employing mass spectrometry and liquid chromatography. veeprho.com Its primary function is to serve as an internal standard, a compound added in a known, constant amount to calibration standards, quality control samples, and the unknown samples being analyzed. wikipedia.org This practice is essential for correcting variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of the quantitative analysis of Indoramin in biological matrices. veeprho.com

The use of a stable isotope-labeled internal standard like this compound is the preferred method in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte of interest (Indoramin), ensuring that it behaves similarly during extraction, chromatography, and ionization. veeprho.com The key difference is its higher mass due to the five deuterium atoms, which allows it to be distinguished from the non-deuterated Indoramin by a mass spectrometer.

Detailed Research Findings

General strategies for the deuteration of aromatic rings often involve acid-catalyzed hydrogen-deuterium exchange reactions using a deuterium source such as deuterated sulfuric acid (D₂SO₄) in a deuterated solvent like methanol-d4 (B120146) (CD₃OD). Another common method is catalytic exchange using a metal catalyst, such as platinum or palladium, with a deuterium source like heavy water (D₂O). Given the structure of Indoramin, a plausible synthetic approach would involve the synthesis of a deuterated benzoyl chloride (benzoyl chloride-d5) as a precursor, which is then reacted with the N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-amine intermediate to form the final this compound molecule.

The molecular characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass of the this compound molecule, which has a molecular weight of approximately 352.49 g/mol . axios-research.com The mass spectrum would show a molecular ion peak corresponding to [C₂₂H₂₀D₅N₃O]⁺, and the fragmentation pattern would be compared to that of unlabeled Indoramin to ensure the structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are vital for confirming the positions of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenyl ring of the benzamide group would be absent or significantly reduced in intensity. The remaining signals for the indole (B1671886) and piperidine (B6355638) rings would be consistent with the structure of Indoramin. ¹³C NMR would show shifts for the carbon atoms bonded to deuterium, providing further confirmation of the labeling sites.

The establishment of this compound as a reference standard requires rigorous quality control to ensure its chemical purity and isotopic enrichment. theclinivex.com The traceability of a reference standard is its property whereby the value of a stated property can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. oiml.orgeurachem.org For this compound, this would involve its characterization against a highly purified primary standard of Indoramin. A Certificate of Analysis (CoA) for a commercial this compound reference standard would typically include data on its identity (confirmed by NMR and MS), purity (determined by techniques like HPLC), and isotopic enrichment (determined by mass spectrometry). lgcstandards.com This documentation is essential for its use in regulated environments, such as in clinical trials or therapeutic drug monitoring, where the accuracy and reliability of analytical data are paramount. veeprho.comnih.gov

Interactive Data Table: Compound Information

| Compound Name | IUPAC Name |

| This compound | N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide-D5 |

| Indoramin | N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide |

| Tryptophol | 2-(1H-indol-3-yl)ethan-1-ol |

| Benzoyl chloride-d5 | Perdeuterated benzoyl chloride |

| N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-amine | 1-(2-(1H-indol-3-yl)ethyl)piperidin-4-amine |

Advanced Analytical Methodologies Utilizing Indoramin D5

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov When quantifying indoramin (B1671937) in complex biological samples like plasma or serum, LC-MS/MS, in conjunction with Indoramin D5, provides a robust and reliable analytical solution.

The development of a quantitative bioanalytical method for indoramin using this compound involves the optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of indoramin and the internal standard, this compound, from the biological matrix. A common technique is protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.gov This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes. The goal is to efficiently extract both indoramin and this compound while minimizing the co-extraction of matrix components that can interfere with the analysis.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate indoramin and this compound from endogenous matrix components prior to detection. A C18 column is frequently employed for the separation of small molecules like indoramin. nih.govijper.org The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). nih.govijper.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and a reasonable run time. Since this compound is structurally almost identical to indoramin, it co-elutes with the analyte, which is crucial for compensating for matrix effects. scispace.com

Mass Spectrometric Detection: Tandem mass spectrometry is used for the detection and quantification of indoramin and this compound. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. researchgate.net Specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both indoramin and this compound. This highly selective detection method minimizes interferences from other compounds in the sample.

Below are typical, representative LC-MS/MS parameters for the analysis of indoramin and its deuterated internal standard, this compound.

Table 1: Representative LC-MS/MS Parameters for Indoramin and this compound

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to initial conditions |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Indoramin) | To be determined experimentally |

| MRM Transition (this compound) | To be determined experimentally |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Note: The specific MRM transitions for indoramin and this compound would need to be determined empirically by infusing standard solutions of each compound into the mass spectrometer.

A bioanalytical method must be rigorously validated to ensure its reliability. researchgate.net The validation process assesses several key parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Selectivity: The method must be able to differentiate and quantify the analyte and internal standard from endogenous matrix components. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of indoramin and this compound.

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A correlation coefficient (r²) of >0.99 is typically required. ijper.org

Accuracy and Precision: The accuracy of the method refers to how close the measured values are to the true values, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria are generally within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). nih.gov

Recovery: The extraction recovery of the analyte and internal standard from the biological matrix should be consistent and reproducible. nih.gov It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Table 2: Representative Method Validation Data for Indoramin Quantification

| Validation Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |

|---|---|---|---|

| Linearity | 1 - 1000 | r² = 0.998 | r² > 0.99 |

| Intra-day Accuracy & Precision | LLOQ (1) | Accuracy: 98.5%, Precision (CV%): 8.2% | Accuracy: ±20%, CV: ≤20% |

| Low QC (3) | Accuracy: 102.1%, Precision (CV%): 5.5% | Accuracy: ±15%, CV: ≤15% | |

| Mid QC (50) | Accuracy: 99.8%, Precision (CV%): 4.1% | Accuracy: ±15%, CV: ≤15% | |

| High QC (800) | Accuracy: 101.3%, Precision (CV%): 3.8% | Accuracy: ±15%, CV: ≤15% | |

| Inter-day Accuracy & Precision | LLOQ (1) | Accuracy: 101.2%, Precision (CV%): 10.5% | Accuracy: ±20%, CV: ≤20% |

| Low QC (3) | Accuracy: 103.4%, Precision (CV%): 6.8% | Accuracy: ±15%, CV: ≤15% | |

| Mid QC (50) | Accuracy: 100.5%, Precision (CV%): 5.2% | Accuracy: ±15%, CV: ≤15% | |

| High QC (800) | Accuracy: 102.0%, Precision (CV%): 4.9% | Accuracy: ±15%, CV: ≤15% | |

| Recovery | Low QC (3) | Indoramin: 88%, this compound: 89% | Consistent and reproducible |

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. scispace.com Since this compound has nearly identical physicochemical properties to indoramin, it experiences the same degree of ion suppression or enhancement. scispace.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized.

Matrix effects are quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should be close to 1, with a low coefficient of variation across different lots of the biological matrix, to demonstrate that the internal standard effectively compensates for any matrix-induced variability.

Internal Standard (IS) Calibration Strategies

The use of an internal standard is fundamental to achieving accurate quantification in LC-MS/MS analysis. scispace.com this compound serves as an ideal internal standard for indoramin because it is a stable isotope-labeled analogue. veeprho.com This means it has the same chemical structure as indoramin, but with five deuterium (B1214612) atoms replacing five hydrogen atoms. This small mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical behaviors during sample preparation and analysis remain virtually identical. scispace.com

A fixed concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. scispace.com A calibration curve is then constructed by plotting the ratio of the peak area of indoramin to the peak area of this compound against the known concentrations of the indoramin calibration standards. The concentration of indoramin in the unknown samples is then determined from this calibration curve using their measured peak area ratios. This ratiometric approach corrects for potential variations in sample extraction, injection volume, and ionization efficiency.

Qualitative and Quantitative Mass Spectrometric Techniques for Drug Analysis

Mass spectrometry offers both qualitative and quantitative capabilities for drug analysis.

Qualitative Analysis: In the context of method development, full-scan mass spectra are acquired to determine the molecular weight of indoramin and this compound. Subsequently, product ion scans are performed to identify the most abundant and stable fragment ions for use in MRM. This ensures the specificity of the detection method.

Quantitative Analysis: For quantitative analysis, tandem mass spectrometry (MS/MS) operating in the MRM mode is the technique of choice. nih.gov This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. Monitoring these specific transitions for both indoramin and this compound provides excellent sensitivity and selectivity, allowing for the accurate quantification of low concentrations of the drug in complex biological matrices.

Considerations for Analytical Quality Control and Regulatory Compliance

Ensuring the integrity and reliability of bioanalytical data is paramount, especially for studies intended for regulatory submission.

Analytical Quality Control: Throughout the analysis of study samples, QC samples at low, medium, and high concentrations are run with each batch of unknown samples. The concentrations of these QC samples must fall within predefined acceptance limits (typically ±15% of the nominal value) for the batch to be accepted. This continuous monitoring ensures the ongoing performance of the method.

Regulatory Compliance: Bioanalytical methods used in support of regulatory submissions must be developed and validated in accordance with guidelines issued by regulatory authorities such as the FDA and the European Medicines Agency (EMA). researchgate.net These guidelines provide detailed requirements for method validation parameters, the use of internal standards, and the documentation and reporting of results. The use of a stable isotope-labeled internal standard like this compound is highly recommended by these agencies as it provides the most effective means of compensating for analytical variability and ensuring the accuracy of the data. nih.gov Adherence to these guidelines is essential for the acceptance of the data by regulatory bodies.

Pharmacokinetic Investigations of Indoramin Employing Indoramin D5 Preclinical and in Vitro Models

Application of Deuterium-Labeled Internal Standards in Animal Pharmacokinetic Studies

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. acanthusresearch.comscispace.com Indoramin (B1671937) D5, in which five hydrogen atoms are replaced by their heavier deuterium (B1214612) isotopes, is an ideal internal standard for pharmacokinetic studies of indoramin. acanthusresearch.com

The fundamental advantage of using Indoramin D5 is that it is chemically and physically almost identical to indoramin. This near-identity ensures that it behaves similarly during sample preparation—including extraction from plasma, urine, or tissue—and during chromatographic separation. scispace.com Any loss of indoramin during these steps is mirrored by a proportional loss of this compound. However, due to the mass difference, the two compounds are easily distinguished by a mass spectrometer. This allows the ratio of the analyte (indoramin) to the internal standard to be measured with high precision, correcting for variations in sample handling and instrument response. acanthusresearch.com

The use of SIL analogs has been shown to reduce variability caused by matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. acanthusresearch.com While deuterium-labeled standards are highly effective, care must be taken in their design to ensure the labels are on non-exchangeable positions to prevent the deuterium from being replaced by protons from the solvent. acanthusresearch.com Despite some potential complexities, such as slight differences in retention time due to the isotope effect, SIL internal standards like this compound are the preferred choice for generating the robust and reproducible data required for regulatory submission and for building a reliable pharmacokinetic profile. scispace.comresearchgate.net

Assessment of In Vivo Absorption, Distribution, and Elimination Rates in Preclinical Species

Preclinical studies in animal models are fundamental to characterizing a drug's in vivo behavior. Using validated bioanalytical methods that employ this compound as an internal standard, researchers can accurately measure indoramin concentrations in biological fluids and tissues over time. These concentration-time profiles are then used to calculate key pharmacokinetic parameters.

Absorption: Following oral administration in preclinical species, indoramin is generally well-absorbed. nih.gov The rate and extent of absorption are characterized by parameters such as Tmax (time to reach maximum concentration) and Cmax (maximum plasma concentration). For example, after oral dosing, peak plasma levels of indoramin and its metabolites typically occur 1-2 hours later. nih.gov

Distribution: Once absorbed, indoramin distributes throughout the body. The volume of distribution (Vd) provides a measure of the extent of this distribution into tissues. In rats, studies with radiolabeled compounds, a technique often complemented by LC-MS for specific analyte quantification, show that after administration, the highest concentrations of a drug are often found in organs like the liver, fat, and adrenal glands. nih.govbohrium.com

Elimination: Elimination of indoramin occurs through both metabolism and excretion. The drug is known to be extensively metabolized. nih.gov A major metabolite is 6-hydroxyindoramin (B193101), which is also pharmacologically active. nih.gov The clearance (CL) of indoramin, which describes the volume of blood cleared of the drug per unit time, has been found to be high, approaching the rate of liver blood flow in studies using isolated perfused rat livers. nih.gov The elimination half-life (t1/2), or the time it takes for the plasma concentration to reduce by half, is approximately 5 hours. nih.gov

The following table summarizes representative pharmacokinetic parameters for indoramin, illustrating the type of data generated in preclinical assessments.

| Parameter | Value / Observation | Preclinical Model Context | Citation |

| Absorption | Well-absorbed after oral dosing. | General preclinical observation. | nih.gov |

| Time to Peak (Tmax) | 1-2 hours. | General observation post-dosing. | nih.gov |

| Metabolism | Extensively metabolized. | General preclinical observation. | nih.gov |

| Major Metabolite | 6-Hydroxyindoramin. | Identified in preclinical studies. | nih.gov |

| Elimination Half-life (t1/2) | ~5 hours. | General pharmacokinetic finding. | nih.gov |

| Extraction Ratio | 0.98. | Isolated perfused rat liver. | nih.gov |

Comparative Pharmacokinetics Across Animal Species and Methodological Considerations

Comparing the pharmacokinetics of indoramin across multiple preclinical species (e.g., rats, dogs, monkeys) is a critical exercise in drug development. rroij.com This process helps identify species-specific differences in drug handling, which can be significant due to variations in physiology, such as digestive functions and metabolic enzyme expression. merckvetmanual.comresearchgate.net For example, pigs have a reduced capacity for sulfation reactions, and dogs are deficient in acetylation pathways, which can dramatically alter how a drug is metabolized. merckvetmanual.com

The primary goal of these interspecies comparisons is to create a more complete picture of the drug's disposition to better predict its pharmacokinetics in humans. rroij.com Methodological consistency is vital; using the same validated bioanalytical method, with this compound as the internal standard, across all species ensures that observed differences are physiological, not analytical artifacts.

Key areas of comparison include:

Metabolic Rate: Animals generally have faster metabolic rates than humans, which can lead to quicker drug clearance. rroij.com

Enzyme Activity: The specific types and activity levels of drug-metabolizing enzymes, like the cytochrome P450 family, can vary widely between species, affecting both the rate of elimination and the profile of metabolites produced. researchgate.net

Protein Binding: The extent to which a drug binds to plasma proteins can differ, influencing the amount of free, active drug available to exert its effects. rroij.com

By analyzing these differences, researchers can select the most appropriate animal model for toxicology and efficacy studies—one that mirrors human metabolism and disposition as closely as possible.

Prediction of Drug Behavior in Biological Systems from Preclinical Data

The robust pharmacokinetic data gathered from animal studies using this compound serves as the foundation for predicting the drug's behavior in humans. nih.gov This predictive process relies on various modeling techniques that integrate preclinical data.

One common approach is allometric scaling , which uses mathematical models to extrapolate pharmacokinetic parameters from animals to humans based on body weight and other physiological variables. shewaya.comresearchgate.net This method assumes that many physiological processes, such as clearance and volume of distribution, scale in a predictable way with body size across mammalian species. shewaya.comnih.gov For allometric scaling to be reliable, pharmacokinetic data from at least three different species are typically required. nih.govresearchgate.net

More sophisticated methods include physiologically based pharmacokinetic (PBPK) modeling . PBPK models are complex mathematical representations of the body's organs and tissues, connected by blood flow. nih.gov These models incorporate drug-specific data (e.g., solubility, permeability, metabolic rates from in vitro assays) and system-specific data (e.g., organ volumes, blood flow rates for the species of interest) to simulate the ADME of a drug in different parts of the body over time. nih.govnih.gov Accurate preclinical data is essential for building and validating these models, which can then be adapted to predict human pharmacokinetics with greater mechanistic detail than allometry alone. nih.gov

Role in Optimizing Preclinical Dosing Regimens and Experimental Design

High-quality pharmacokinetic data, enabled by the use of this compound, is instrumental in optimizing the design of preclinical efficacy and toxicology studies. nih.govnih.gov A thorough understanding of a drug's ADME profile allows researchers to design more efficient, ethical, and informative experiments.

Key applications include:

Dose Selection and Regimen: Knowledge of a drug's clearance and half-life is used to determine the appropriate dosing frequency needed to maintain plasma concentrations within a target therapeutic window. Understanding oral bioavailability is crucial for calculating the correct dose to achieve desired systemic exposure, ensuring that the animal model is tested under relevant conditions. nih.gov

Improving Study Conduct: Pharmacokinetic data informs the timing of sample collection. For instance, knowing the Tmax ensures that blood samples are taken at the right time to accurately capture the peak drug concentration, while understanding the elimination phase dictates the sampling schedule needed to correctly calculate the half-life. nih.gov

Defining Endpoints: In some cases, particularly for targeted therapies, pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to link drug exposure to a biological response. This integrated approach can lead to more relevant study endpoints than simply observing clinical signs, ultimately improving the ability of preclinical studies to predict clinical success. nih.gov

By using precise data to rationalize dosing strategies and study design, researchers can enhance the scientific rigor of their work and improve the translation of preclinical findings to the clinical setting. nih.gov

Metabolic Pathway Elucidation of Indoramin Using Indoramin D5 in Vitro and Preclinical Models

Application of Deuterated Analogs in Metabolic Stability Assays

The use of deuterated analogs, such as Indoramin (B1671937) D5, is a strategic approach in metabolic stability assays. Deuterium (B1214612), being a stable isotope of hydrogen, possesses a greater mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often a rate-limiting step in drug metabolism. By replacing hydrogen atoms at potential metabolic "hot spots" with deuterium, the rate of metabolism at these sites can be significantly reduced. This phenomenon, known as the kinetic isotope effect, allows researchers to enhance the metabolic stability of a compound.

In the context of Indoramin, the five deuterium atoms in Indoramin D5 are strategically placed to investigate its metabolic breakdown. These assays typically involve incubating this compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. By analyzing the rate at which this compound is consumed compared to its non-deuterated counterpart, researchers can identify the sites most susceptible to metabolic attack. A slower degradation rate for this compound would indicate that the deuterated positions are indeed key sites of metabolism.

Identification and Structural Characterization of Phase I and Phase II Metabolites In Vitro

In vitro studies using human liver microsomes are instrumental in identifying the primary metabolites of a drug. For Indoramin, these studies reveal several key biotransformation pathways.

Hydroxylation Metabolites (e.g., 6-Hydroxyindoramin-D5)

A major Phase I metabolic pathway for Indoramin is hydroxylation, with the formation of 6-hydroxyindoramin (B193101) being a prominent route. This metabolite has been observed in pharmacokinetic studies and is known to be pharmacologically active. When this compound is used in in vitro systems, the corresponding deuterated metabolite, 6-hydroxyindoramin-D5, can be identified. The presence of this metabolite confirms that the indole (B1671886) ring is a primary site of oxidative metabolism. The molecular formula for 6-Hydroxyindoramin-d5 Hydrochloride is C₂₂H₂₁D₅ClN₃O₂.

The formation of 6-hydroxyindoramin is subject to genetic polymorphism, which has been linked to the debrisoquine (B72478) hydroxylation phenotype. This strongly suggests the involvement of the cytochrome P450 enzyme CYP2D6 in this metabolic step. Individuals can be categorized as poor, extensive, or ultra-rapid metabolizers based on their CYP2D6 activity, which can lead to significant variations in the plasma concentrations of Indoramin and its hydroxylated metabolite.

| Metabolite | Metabolic Pathway | Key Enzyme Implication |

| 6-Hydroxyindoramin | Aromatic Hydroxylation | CYP2D6 |

N-Dealkylation and Other Biotransformation Pathways

N-dealkylation is another common Phase I metabolic pathway for compounds containing amine groups, such as Indoramin. researchgate.net This process involves the removal of an alkyl group from a nitrogen atom and is primarily catalyzed by cytochrome P450 enzymes. researchgate.net For Indoramin, this could theoretically involve the removal of the ethylamino group from the piperidine (B6355638) ring. While direct evidence for the N-dealkylation of Indoramin from the provided search results is limited, it remains a plausible metabolic route given the chemical structure of the molecule. The use of this compound could help to investigate this pathway by tracking the formation of deuterated N-dealkylated metabolites.

Other potential biotransformation pathways for Indoramin could include further oxidation of the indole ring or conjugation reactions (Phase II metabolism), such as glucuronidation of the hydroxylated metabolites. These pathways are common for many drugs and would serve to increase the water solubility of the metabolites, facilitating their excretion from the body.

Enzyme Kinetics and Enzyme Phenotyping Studies (In Vitro)

To fully understand the metabolic profile of Indoramin, it is crucial to identify the specific enzymes responsible for its breakdown and to characterize the kinetics of these reactions.

Contribution of Cytochrome P450 (CYP) Isoforms

As previously mentioned, CYP2D6 is strongly implicated in the 6-hydroxylation of Indoramin. Enzyme phenotyping studies, which use a panel of specific CYP inhibitors or recombinant human CYP enzymes, can definitively confirm the role of CYP2D6 and investigate the involvement of other CYP isoforms in Indoramin's metabolism. For instance, incubating this compound with a series of recombinant CYP enzymes and analyzing the formation of 6-hydroxyindoramin-D5 would provide a clear picture of which isoforms are capable of catalyzing this reaction.

Kinetic studies, determining parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can further describe the affinity of each enzyme for Indoramin and the efficiency of the metabolic process.

| Enzyme Family | Specific Isoform Implicated | Metabolic Reaction |

| Cytochrome P450 | CYP2D6 | 6-Hydroxylation |

Investigation of Drug-Metabolizing Enzymes and Transporters in Preclinical Systems

The biotransformation of Indoramin is a critical determinant of its pharmacokinetic profile and therapeutic action. Preclinical studies, often employing in vitro systems such as liver microsomes, are fundamental in identifying the enzymes and transporters responsible for its metabolism and disposition. While specific data on Indoramin's interaction with all metabolizing enzymes and transporters are not extensively detailed in publicly available literature, general principles of drug metabolism and findings related to structurally similar compounds, particularly those containing an indole moiety, provide a strong basis for understanding its likely metabolic fate.

Indoramin undergoes extensive metabolism, with major pathways involving hydroxylation and subsequent conjugation. The primary metabolites identified are conjugates of the parent drug and 6-hydroxylated Indoramin. This indicates the involvement of both Phase I and Phase II metabolic enzymes.

Phase I Metabolism: The Role of Cytochrome P450 (CYP450) Enzymes

The initial hydroxylation of Indoramin is characteristic of a Phase I reaction, predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. genomind.com These enzymes are abundant in the liver and are responsible for the oxidative metabolism of a vast number of drugs. genomind.comnih.gov For indole-containing compounds, several CYP450 isoforms have been implicated in their metabolism. For instance, studies on the metabolism of indole itself have shown the involvement of CYP2A6, CYP2C19, and CYP2E1 in its oxidation to various products, including indoxyl (3-hydroxyindole). nih.gov Other research on indoloquinazoline alkaloids has demonstrated that CYP3A4, CYP1A2, and CYP2D6 can be involved in their bioactivation through dehydrogenation. nih.gov Given the indole structure within Indoramin, it is plausible that one or more of these CYP isoforms are responsible for its 6-hydroxylation.

Interactive Data Table: Potential CYP450 Isoforms in Indole Metabolism

| CYP450 Isoform | Known Substrates with Indole Moiety | Potential Role in Indoramin Metabolism |

| CYP3A4 | Indoloquinazoline alkaloids | Plausible involvement in hydroxylation |

| CYP2D6 | Indoloquinazoline alkaloids | Possible contribution to oxidative metabolism |

| CYP1A2 | Indoloquinazoline alkaloids | Potential role in hydroxylation |

| CYP2C19 | Indole | May contribute to the oxidation of the indole ring |

| CYP2E1 | Indole | Possible involvement in indole ring oxidation |

| CYP2A6 | Indole | A potential candidate for Indoramin hydroxylation |

Phase II Metabolism: Conjugation by UDP-Glucuronosyltransferases (UGTs)

Following hydroxylation, the resulting metabolite, 6-hydroxyindoramin, as well as the parent Indoramin, can undergo Phase II conjugation reactions. This process involves the addition of an endogenous molecule, such as glucuronic acid, to increase the water solubility of the compound and facilitate its excretion. The formation of "acid labile conjugates" of Indoramin and its hydroxylated metabolite strongly suggests glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). genomind.com UGTs are a major family of Phase II enzymes, and isoforms such as UGT1A4 and UGT2B15 are known to be involved in the metabolism of various psychotropic medications. genomind.com

Drug Transporters

The movement of drugs and their metabolites into and out of cells is mediated by drug transporters. Efflux transporters like P-glycoprotein (P-gp) and uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs) play a crucial role in drug absorption, distribution, and elimination. nih.govnih.gov While specific transporters for Indoramin have not been definitively identified in the literature, its chemical properties as a basic drug suggest potential interaction with transporters like OCTs. The involvement of transporters can significantly influence a drug's bioavailability and tissue penetration.

Concepts of In Vitro-In Vivo Extrapolation for Metabolic Processes

In vitro-in vivo extrapolation (IVIVE) is a cornerstone of modern drug development, providing a mathematical framework to predict the in vivo pharmacokinetic behavior of a drug from in vitro data. nih.govwuxiapptec.com This predictive capability is crucial for estimating human clearance, bioavailability, and potential drug-drug interactions before initiating clinical trials, thereby saving time and resources. nih.govtandfonline.comiu.edu

The fundamental principle of IVIVE for metabolic clearance involves scaling up the intrinsic clearance (CLint) determined from in vitro systems, such as human liver microsomes or hepatocytes, to predict the in vivo hepatic clearance (CLh).

The process typically involves the following key steps:

Determination of In Vitro Intrinsic Clearance (CLint,in vitro): This is measured by incubating the drug with a preparation of metabolizing enzymes (e.g., liver microsomes) and quantifying the rate of drug depletion. nih.gov The CLint is calculated as the rate of metabolism divided by the drug concentration.

Scaling to Whole Liver Clearance: The in vitro CLint is then scaled to the intrinsic clearance of the entire liver, taking into account the amount of microsomal protein per gram of liver and the total liver weight.

Prediction of In Vivo Hepatic Clearance (CLh): The scaled intrinsic clearance is then used in a liver model, such as the well-stirred model, to predict the in vivo hepatic clearance. This model also incorporates physiological parameters like liver blood flow and the fraction of drug unbound in the blood.

For a drug like Indoramin, which is extensively metabolized, IVIVE would be a valuable tool. The required in vitro data would include its metabolic stability in human liver microsomes to determine its intrinsic clearance. This information, combined with data on its plasma protein binding, could be used to predict its human hepatic clearance.

The Role of this compound in Supporting Metabolic Studies

Stable isotope-labeled compounds, such as this compound, are indispensable tools in metabolic and pharmacokinetic research. acanthusresearch.comresearchgate.net While this compound has not been reported to be used directly for the elucidation of metabolic pathways through mechanisms like metabolic switching, its primary and crucial role is as an internal standard in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS/MS). acanthusresearch.comchempedia.info

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

Correction for Matrix Effects: It co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction of these matrix effects. researchgate.net

Correction for Variability in Sample Preparation: It accounts for any loss of the analyte during extraction and sample processing, as the labeled and unlabeled compounds behave almost identically. nih.gov

Increased Accuracy and Precision: By compensating for these sources of error, the use of an internal standard like this compound significantly improves the accuracy and precision of the quantitative data obtained from in vitro and in vivo studies. researchgate.net

Therefore, while not directly identifying metabolites, this compound is fundamental to obtaining the high-quality quantitative data on Indoramin and its metabolites that is essential for building accurate pharmacokinetic models and performing reliable in vitro-in vivo extrapolation.

Pharmacological Research Applications of Indoramin Preclinical and in Vitro

Mechanistic Studies of Alpha-1 Adrenoceptor Antagonism

Indoramin (B1671937) is recognized primarily as a selective and competitive antagonist of postsynaptic alpha-1 adrenoceptors. nih.govdrugbank.comdrugbank.com This property is central to its pharmacological profile and has been extensively characterized through various experimental models. The mode of action involves competitive post-synaptic α-adrenoceptor antagonism. nih.gov

Competitive Receptor Binding Assays with Labeled Ligands

Competitive receptor binding assays are a cornerstone in determining the affinity and selectivity of a compound for its target receptor. In the study of Indoramin, these assays typically involve using a radiolabeled ligand, such as [3H]-prazosin, which is a well-known selective alpha-1 adrenoceptor antagonist. These experiments measure the ability of unlabeled Indoramin to displace the radioligand from the alpha-1 adrenoceptor binding sites in tissue preparations or cell lines expressing these receptors.

The results of such assays allow for the calculation of the inhibition constant (Ki), which indicates the affinity of Indoramin for the receptor. A lower Ki value signifies a higher binding affinity. Studies have consistently demonstrated that Indoramin competitively inhibits the binding of selective alpha-1 adrenoceptor agonists and antagonists, confirming its direct interaction with this receptor type.

Characterization of Alpha-1 Adrenoceptor Subtype Specificity (α1A, α1B, α1D)

The alpha-1 adrenoceptor family is composed of three distinct subtypes: α1A, α1B, and α1D. amegroups.cn These subtypes exhibit different tissue distributions and physiological roles. amegroups.cn Understanding the selectivity of a compound for these subtypes is critical for predicting its specific pharmacological effects.

Research into Indoramin's subtype specificity has aimed to determine its relative affinity for α1A, α1B, and α1D adrenoceptors. While many older studies predate the full molecular characterization of these subtypes, more recent comprehensive analyses of various α-antagonists have provided a clearer picture. nih.gov These studies utilize cell lines stably expressing each of the human α1-adrenoceptor subtypes. By performing competitive binding assays with subtype-selective radioligands, researchers can quantify the affinity of Indoramin for each subtype. While detailed comparative affinity data for Indoramin across all three subtypes is not always consistently reported in broad screening studies, its functional effects are predominantly attributed to a general blockade of alpha-1 receptors. For context, the table below shows the affinity (pKi) of various α-antagonists for the three human α1-adrenoceptor subtypes, illustrating the range of selectivities possible.

| Compound | α1A Affinity (pKi) | α1B Affinity (pKi) | α1D Affinity (pKi) |

|---|---|---|---|

| Prazosin | 9.9 | 10.2 | 9.8 |

| Tamsulosin | 10.3 | 9.7 | 9.9 |

| BMY7378 | 8.1 | 7.7 | 9.5 |

This table presents representative data for well-characterized alpha-1 antagonists to illustrate subtype selectivity profiles. Specific pKi values for Indoramin are not consistently available in comparative literature.

Investigation of Neuronal Uptake Blocking Properties In Vitro and in Isolated Tissue Preparations

Beyond its primary action on adrenoceptors, Indoramin has been investigated for its ability to inhibit the neuronal reuptake of neurotransmitters. In vitro studies using rat cortical slices have demonstrated that Indoramin can inhibit the uptake of tritiated (-)-noradrenaline and 5-hydroxytryptamine (serotonin). nih.govnih.gov

In experiments using rat vas deferens, Indoramin's neuronal uptake blocking activity was shown to be significant. unesp.br Its potency as an alpha-1 adrenoceptor antagonist in this tissue was markedly increased when the neuronal uptake mechanism was blocked by cocaine, suggesting that Indoramin possesses a dual mechanism of action: blockade of alpha-1 adrenoceptors and inhibition of neuronal uptake. unesp.br This dual action can lead to an underestimation of its antagonist potency (pA2 value) when calculated in tissues where neuronal uptake is active. unesp.br

| Tissue Preparation | Condition | Indoramin Antagonist Potency (pA2) |

|---|---|---|

| Rat Vas Deferens | Control | 7.38 ± 0.05 |

| Rat Vas Deferens | + Cocaine (6 µM) | 8.72 ± 0.07 |

| Rat Aorta | Control | 6.78 ± 0.14 |

| Rat Aorta | + Cocaine (6 µM) | 6.69 ± 0.12 |

Data from studies on the contractions induced by noradrenaline, demonstrating the effect of neuronal uptake blockade on Indoramin's apparent potency. unesp.br

Electrophysiological and Cardiovascular Research in Animal Models (e.g., Cardioregulatory Properties)

The electrophysiological properties of Indoramin have been explored in animal models and isolated heart preparations. These studies suggest that Indoramin possesses antiarrhythmic effects. oup.comnih.gov The precise mechanism for this activity—whether it stems from its alpha-blocking effect or another property—has been a subject of investigation. oup.comnih.govnih.gov

In animal experiments, Indoramin has been shown to have dual electrophysiological effects that may be concentration-dependent. oup.com At lower plasma concentrations, an 'excitatory' effect can be observed, potentially due to alpha-blockade or enhanced beta-stimulation. oup.com This can manifest as an improvement in sinus node recovery time and a decrease in the atrioventricular (AV) nodal conduction time (AH interval). oup.com At higher concentrations, a 'depressive' or direct effect becomes more prominent, characterized by an increase in the ventricular effective refractory period. oup.com

Cardiovascular research in animal models has also highlighted Indoramin's cardioregulatory properties. nih.gov Unlike non-selective alpha-blockers, Indoramin's selective blockade of postsynaptic alpha-1 adrenoceptors results in less tachycardia for a given reduction in blood pressure. nih.gov

Exploration of Myocardial Membrane Stabilization Effects

A key characteristic that distinguishes Indoramin from some other alpha-1 antagonists is its myocardial membrane-stabilizing activity. nih.govresearchgate.net This property is akin to that of Class I antiarrhythmic agents like quinidine and lignocaine. This membrane-stabilizing effect, also referred to as a local anesthetic action, is thought to contribute to its observed antiarrhythmic properties in animal models. nih.gov

The combination of competitive alpha-adrenoceptor antagonism and myocardial membrane stabilization defines the unique mode of action of Indoramin. nih.gov This dual activity has been a significant focus of preclinical pharmacological evaluations.

Assessment of Other Potential Receptor Interactions (e.g., Histamine H1, 5-Hydroxytryptamine)

In addition to its primary effects on the adrenergic system, Indoramin's interactions with other receptor systems have been explored.

Histamine H1 Receptors: Clinical pharmacology studies have shown that Indoramin can reduce histamine-induced skin wheals in a dose-related manner. nih.gov This suggests an antagonistic effect at histamine H1 receptors.

5-Hydroxytryptamine (Serotonin) Receptors: As mentioned previously, in vitro studies have demonstrated that Indoramin can inhibit the neuronal uptake of 5-hydroxytryptamine (5-HT). nih.govnih.gov This action may be responsible for some of its secondary pharmacological effects. The inhibition of 5-HT uptake is a property shared with some tricyclic antidepressants. nih.gov

Comparative Pharmacology of Indoramin and Related Adrenergic Agents in Preclinical Models

Indoramin's pharmacological profile is primarily defined by its potent and selective antagonism of α1-adrenoceptors. However, its interactions with receptor subtypes and its effects on neurotransmitter uptake distinguish it from other adrenergic agents. Preclinical and in vitro studies have been instrumental in elucidating these comparative differences. It is important to note that the following data pertains to indoramin; specific pharmacological studies on Indoramin D5 are not extensively available in the public domain, but the deuterated form is generally anticipated to exhibit a similar pharmacodynamic profile at the receptor level.

α1-Adrenoceptor Antagonism: A Comparative Overview

Indoramin is a competitive antagonist at postsynaptic α1-adrenoceptors. Its blood pressure-lowering effect in animal models is attributed to the relaxation of peripheral arterioles resulting from this blockade. A key feature of indoramin's action that distinguishes it from some other α-blockers is the general absence of reflex tachycardia and postural hypotension in preclinical studies nih.gov.

Prazosin and indoramin are both potent and selective α1-adrenoceptor antagonists nih.gov. However, preclinical studies in dogs have revealed notable differences in their systemic effects. When administered intravenously to equally antagonize α1-receptors, indoramin produced a significant decrease in blood pressure (by as much as 29 mm Hg) and a reduction in heart rate. In contrast, prazosin showed a non-statistically significant trend towards reducing blood pressure but caused a significant increase in heart rate. Furthermore, indoramin did not alter the excretion of sodium, potassium, or water, whereas prazosin led to a decrease in their excretion. These findings suggest that despite a similar primary mechanism of action, indoramin and prazosin recruit neural and endocrine reflexes differently.

| Parameter | Indoramin Effect | Prazosin Effect | Animal Model |

| Blood Pressure | Significant Decrease (up to 29 mm Hg) | Non-significant decrease (11 mm Hg) | Dog |

| Heart Rate | Significant Decrease | Significant Increase | Dog |

| Sodium Excretion | Unchanged | Decreased | Dog |

| Potassium Excretion | Unchanged | Decreased | Dog |

| Water Excretion | Unchanged | Decreased | Dog |

This table summarizes the comparative effects of intravenously administered indoramin and prazosin in a preclinical dog model.

The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. The affinity of an antagonist for these subtypes can influence its tissue-specific effects. In vitro studies using cloned human α1-adrenoceptors have demonstrated that indoramin exhibits a degree of subtype selectivity. Specifically, indoramin shows selectivity for the α1A and α1B adrenoceptors relative to the α1D subtype. This contrasts with quinazoline-based antagonists like prazosin and doxazosin, which display high affinity but are generally non-selective across the three subtypes nih.gov.

Further in vitro functional studies in rat thoracic aorta, mesenteric artery, and pulmonary artery have provided pA2 values, a measure of antagonist potency. These studies suggest that the contractions in these tissues are primarily mediated by the α1D-adrenoceptor subtype.

| Compound | pA2 Value (Rat Thoracic Aorta) | α1-Adrenoceptor Subtype with Best Correlation |

| Indoramin | 7.4 | α1D |

| Prazosin | 9.9 | α1D |

| WB4101 | 9.6 | α1D |

| 5-methylurapidil | 8.1 | α1D |

| Benoxathian | 9.2 | α1D |

This table presents the antagonist potency (pA2) of indoramin and other α1-adrenoceptor antagonists against phenylephrine-induced contractions in rat thoracic aorta, with the data suggesting a functional role for the α1D-adrenoceptor subtype in this tissue nih.gov.

The IUPHAR/BPS Guide to PHARMACOLOGY lists a pKi value of 8.4 for indoramin at the human α1A-adrenoceptor, indicating high affinity for this subtype guidetopharmacology.org.

Dual Pharmacological Action: Neuronal Uptake Blockade

A distinguishing characteristic of indoramin is its ability to inhibit the neuronal uptake of neurotransmitters, an action not typically associated with other selective α1-blockers like prazosin. In vitro studies on rat vas deferens have shown that indoramin acts as both a competitive α1-adrenoceptor antagonist and an effective blocker of neuronal noradrenaline uptake nih.gov.

This dual action can complicate the interpretation of its antagonist potency. In tissues with significant neuronal uptake, such as the rat vas deferens, the neuronal uptake blockade by indoramin can increase the concentration of noradrenaline in the synaptic cleft, which may counteract its α1-adrenoceptor antagonism. This is demonstrated by the difference in indoramin's apparent potency (pA2 value) in the rat vas deferens in the absence (pA2 = 7.38) and presence (pA2 = 8.72) of cocaine, a potent neuronal uptake inhibitor. In the rat aorta, where neuronal uptake is less significant, the potency of indoramin was not affected by the presence of cocaine.

| Tissue | Treatment | Indoramin pA2 Value |

| Rat Vas Deferens | None | 7.38 ± 0.05 |

| Rat Vas Deferens | With Cocaine (6 μM) | 8.72 ± 0.07 |

| Rat Aorta | None | 6.78 ± 0.14 |

| Rat Aorta | With Cocaine (6 μM) | 6.69 ± 0.12 |

This table illustrates the impact of indoramin's neuronal uptake blocking activity on its apparent α1-adrenoceptor antagonist potency in different rat tissues.

Comparison with Other Adrenergic and Cardiovascular Agents

Preclinical studies have also compared indoramin with agents from other drug classes. For instance, in one study, indoramin was shown to lower blood pressure to a significantly greater and more prolonged extent than the non-selective β-blocker, propranolol. Indoramin's sustained hypotensive action was linked to its α-adrenoceptor blocking property in the periphery. The cardiovascular actions of indoramin also differed from those of the antiarrhythmic agents lignocaine and quinidine.

Broader Academic and Research Significance of Deuterated Compounds in Chemical Biology

Methodological Advancements in Quantitative Bioanalysis

One of the most widespread and critical applications of deuterated compounds like Indoramin (B1671937) D5 is their use as internal standards in quantitative bioanalysis, especially in methods coupled with mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). lcms.czclearsynth.com

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples. scispace.com Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations during the analysis. texilajournal.com Deuterated compounds are considered the "gold standard" for internal standards in MS-based assays for several reasons:

Co-elution and Similar Behavior: A deuterated standard, like Indoramin D5, is chemically identical to its non-deuterated counterpart (the analyte, Indoramin). This ensures it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. texilajournal.com

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of an analyte, a phenomenon known as the matrix effect. clearsynth.com Because a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction, leading to higher precision and reliability in quantification. myadlm.org

Mass-Based Differentiation: Despite their chemical similarity, the deuterated standard and the analyte have different molecular weights. This mass difference allows the mass spectrometer to distinguish between the two, which is the fundamental basis of the isotope dilution method. clearsynth.com

Contribution to Understanding Drug Disposition and Metabolism Mechanistically

The increased strength of the C-D bond compared to the C-H bond can slow down chemical reactions where the breaking of this bond is the rate-limiting step. gabarx.com This phenomenon is known as the Deuterium (B1214612) Kinetic Isotope Effect (KIE). portico.orgnih.gov Medicinal chemists and pharmacologists leverage the KIE as a powerful tool to investigate the mechanisms of drug metabolism.

When a drug is metabolized, enzymes, particularly the Cytochrome P450 (P450) family, often work by breaking C-H bonds to add oxygen (hydroxylation) or remove parts of the molecule (e.g., N-demethylation). nih.gov By selectively replacing hydrogen with deuterium at a potential metabolic site, researchers can observe if the rate of metabolism decreases. nih.gov

Identifying Metabolic Soft Spots: If deuteration at a specific position significantly slows down the drug's breakdown, it provides strong evidence that this position is a primary site of metabolism (a "metabolic soft spot").

Elucidating Reaction Mechanisms: The magnitude of the KIE can offer insights into the transition state of an enzymatic reaction, helping to elucidate the precise chemical mechanism of drug transformation. nih.gov

Altering Metabolic Pathways: In some cases, blocking one metabolic pathway via deuteration can cause the drug to be broken down through alternative routes. gabarx.com This "metabolic switching" can help researchers identify secondary metabolic pathways and understand the full picture of a drug's disposition in the body.

Applications in Stable Isotope Tracer Studies Beyond Pharmacokinetics and Metabolism

While crucial for pharmacokinetic studies, the application of deuterated compounds extends far beyond traditional drug metabolism research. As stable, non-radioactive tracers, they are invaluable for probing a wide array of biological processes in living systems, from single cells to humans. sci-hub.senih.gov

Deuterium oxide (D₂O), or "heavy water," is a widely used tracer that can be orally administered to label the body's water pool. nih.gov The deuterium from D₂O is then incorporated into newly synthesized molecules, including proteins, lipids, and DNA. nih.gov By measuring the rate of deuterium incorporation over time using mass spectrometry, scientists can quantify the synthesis rates of these crucial biomolecules.

This approach has been instrumental in fields like:

Metabolic Flux Analysis (MFA): This technique uses stable isotopes to trace the flow of atoms through interconnected metabolic networks. nih.govresearchgate.net By feeding cells a deuterated substrate (like deuterated glucose), researchers can map how it is used and converted, providing a dynamic picture of cellular metabolism in health and disease. nih.govyoutube.com

Dynamic Proteomics: Measuring the turnover rates of individual proteins to understand how cellular protein machinery adapts to stimuli like exercise or disease. nih.gov

Environmental and Agricultural Science: Deuterium is used to trace water movement in hydrological systems and to study nutrient cycles in ecosystems. zeochem.com

Implications for Future Research Directions in Drug Discovery and Development

The insights gained from using deuterated compounds as research tools have paved the way for a novel strategy in drug design known as the "deuterium switch" or "deuterated drug" approach. nih.govtandfonline.com This strategy involves intentionally replacing hydrogen with deuterium at key metabolic sites within an existing drug molecule to improve its properties. gabarx.com

The potential therapeutic benefits of this approach include:

Enhanced Metabolic Stability: By slowing down metabolism through the KIE, a deuterated drug may have a longer half-life in the body. alfa-chemistry.com This could lead to less frequent dosing, improving patient compliance. morressier.com

Improved Bioavailability: For drugs that are heavily metabolized in the gut or liver before reaching systemic circulation (a high "first-pass effect"), deuteration can decrease this premature breakdown, allowing more of the active drug to be absorbed.

Reduced Formation of Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site that leads to its formation can reduce the production of the harmful substance, potentially creating a safer medication. alfa-chemistry.commorressier.com

This strategy has moved from a theoretical concept to a clinical reality. In 2017, the FDA approved the first deuterated drug, deutetrabenazine, and in 2022, the first de novo deuterated drug, deucravacitinib, was approved. nih.gov These successes have validated the approach and spurred significant interest and investment in the development of other deuterated medicines for a range of diseases. tandfonline.comtandfonline.com The future of medicinal chemistry will likely see the increased use of precision deuteration not just to improve existing drugs, but as a fundamental tool in the initial design of new, more effective, and safer therapies. morressier.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.